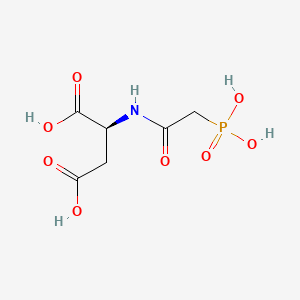

Sparfosic acid

Overview

Description

Sparfosic acid, also known as N-phosphonacetyl-L-aspartic acid, is a compound belonging to the class of n-acyl-alpha amino acids. These compounds contain an alpha amino acid that bears an acyl group at the terminal nitrogen atom. This compound is known for its role as a potent inhibitor of aspartate transcarbamoyl transferase, an enzyme involved in the de novo pyrimidine biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sparfosic acid can be synthesized through the reaction of L-aspartic acid with phosphonoacetic acid under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phosphonacetyl group on the aspartic acid molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Sparfosic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to yield reduced forms of this compound.

Substitution: this compound can participate in substitution reactions where the phosphonacetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms .

Scientific Research Applications

Sparfosic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a research tool to study enzyme inhibition and the de novo pyrimidine biosynthesis pathway.

Biology: this compound is employed in studies involving cell cycle regulation and apoptosis.

Mechanism of Action

Sparfosic acid exerts its effects by inhibiting aspartate transcarbamoyl transferase, an enzyme that catalyzes the second step of the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Phosphonoacetyl-L-glutamic acid: Another inhibitor of aspartate transcarbamoyl transferase with similar properties.

N-phosphonacetyl-L-glutamic acid: A compound with a similar structure and mechanism of action.

Uniqueness: Sparfosic acid is unique due to its specific inhibition of aspartate transcarbamoyl transferase and its ability to enhance the cytotoxic effects of chemotherapeutic agents. Its distinct structure, containing a phosphonacetyl group attached to L-aspartic acid, sets it apart from other similar compounds .

Biological Activity

Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartic acid (PALA), is a compound recognized for its significant biological activity, particularly in the realm of cancer treatment. This article delves into its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNOP

- CAS Number : 51321-79-0

- Molecular Weight : 255.119 g/mol

This compound functions primarily as a potent inhibitor of aspartate transcarbamoylase , an enzyme critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to a disruption in nucleotide synthesis, thus exhibiting anti-tumor properties.

This compound acts as a transition state analogue for aspartate transcarbamoylase, effectively blocking the enzyme's activity. This results in decreased levels of uridine triphosphate (UTP) within tumor cells, leading to:

- Cell Cycle Arrest : Accumulation of cells in the S phase of the cell cycle.

- Apoptosis Induction : Activation of apoptotic pathways resulting in cell death, particularly in resistant cancer cell lines .

In Vitro Studies

- Cell Line Studies :

- Combination Therapy :

Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced cancer. Key findings include:

- Dosage and Administration : Patients received escalating doses from 100 mg/m² to 1250 mg/m² over five consecutive days.

- Toxicity Profile : The most common adverse effects were nausea, vomiting, and diarrhea; however, these were manageable and not dose-limiting. Notably, one patient exhibited a partial response lasting six weeks .

Case Study 1: Combination with 5-FU

In a murine model, this compound was administered alongside 5-FU. The results indicated:

- A significant increase in tumor RNA containing 5-FU metabolites.

- Enhanced therapeutic efficacy with no corresponding increase in toxicity to normal tissues .

Case Study 2: Advanced Cancer Treatment

In a clinical setting, patients receiving this compound experienced varying degrees of response based on tumor type and prior treatments. One notable case involved a patient with metastatic carcinoid who showed a temporary objective response .

Summary Table of Findings

Properties

IUPAC Name |

(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKNRXZVGOYGJT-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60342-56-5 (tetra-hydrochloride salt) | |

| Record name | Sparfosic Acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80199325 | |

| Record name | Sparfosic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 950 (mg/mL) | |

| Record name | PALA | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/224131%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

51321-79-0 | |

| Record name | N-Phosphonacetyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51321-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparfosic Acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparfosic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparfosic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPARFOSIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78QVZ7RG8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.